3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one

Fragment-based drug discovery Kinase hinge-binding scaffold Regioisomeric differentiation

3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one (CAS 2271471-46-4, molecular formula C11H11N3O, molecular weight 201.22 g/mol) is a heterocyclic compound belonging to the 3-aminopyridin-2-one fragment class featuring a 1,3'-bipyridine connectivity pattern in which the pyridin-2-one nitrogen is meta-positioned relative to the pendant 6'-methylpyridine ring. This scaffold shares the core 3-aminopyridin-2-one pharmacophore with validated kinase hinge-binding fragments that form multiple hydrogen bonds to the backbone of kinase ATP-binding sites, as demonstrated in fragment-based drug discovery programs targeting MPS1 and Aurora kinases.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B15219292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)N2C=CC=C(C2=O)N
InChIInChI=1S/C11H11N3O/c1-8-4-5-9(7-13-8)14-6-2-3-10(12)11(14)15/h2-7H,12H2,1H3
InChIKeyXSDAHRXPBRUBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one (CAS 2271471-46-4): Structural Identity and Fragment-Class Characterization for Procurement Decisions


3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one (CAS 2271471-46-4, molecular formula C11H11N3O, molecular weight 201.22 g/mol) is a heterocyclic compound belonging to the 3-aminopyridin-2-one fragment class featuring a 1,3'-bipyridine connectivity pattern in which the pyridin-2-one nitrogen is meta-positioned relative to the pendant 6'-methylpyridine ring . This scaffold shares the core 3-aminopyridin-2-one pharmacophore with validated kinase hinge-binding fragments that form multiple hydrogen bonds to the backbone of kinase ATP-binding sites, as demonstrated in fragment-based drug discovery programs targeting MPS1 and Aurora kinases [1]. The compound is available as a research-grade building block at 98% purity with calculated TPSA of 60.91 Ų, calculated LogP of 1.12, one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond .

Why Generic Substitution Among 3-Aminopyridin-2-one Bipyridine Isomers Compromises Reproducibility in Fragment-Based Lead Discovery


Within the 3-aminopyridin-2-one bipyridine class, regioisomeric connectivity (1,2'-, 1,3'-, or 1,4'-bipyridine) and substituent positioning produce distinct electronic distributions, dipole moments, and steric contours that directly influence kinase hinge-binding geometry, metal coordination behaviour, and derivatization accessibility [1]. Fragment-based screening studies have demonstrated that minor structural modifications to the 3-aminopyridin-2-one core can shift kinase selectivity profiles; for example, the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold (a 3,4'-bipyridine isomer) selectively inhibits MPS1 (Ki 80.8 µM) and Aurora B (Ki 59.3 µM), while the 6-methyl-substituted variant (compound 15) loses MPS1 and Aurora A activity entirely and retains only Aurora B inhibition (Ki 25.7 µM) [1]. The 1,3'-bipyridine connectivity of the target compound positions the 6'-methyl substituent at a trajectory distinct from the 1,2'- or 3,4'-isomers, precluding direct functional interchange in structure-activity studies. Additionally, the calculated LogP of 1.12 for this compound differs from des-methyl 1,2'- and 1,4'- analogs (MW 187.20, C10H9N3O), meaning that biological assay outcomes involving membrane permeability or non-specific binding cannot be extrapolated across members of this compound series without experimental verification.

Quantitative Differentiation Evidence for 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one vs. Closest Regioisomeric Analogs


Regioisomeric Connectivity: 1,3'-Bipyridine Scaffold vs. 1,2'-Bipyridine Isomer Differentiates Hinge-Binding Trajectory and Electronic Profile

The target compound adopts a 1,3'-bipyridine connectivity (N1 of pyridin-2-one linked to C3' of 6'-methylpyridine), whereas the commercially most available 3-amino-bipyridin-2-one comparator, 3-Amino-2H-[1,2'-bipyridin]-2-one (CAS 1797435-79-0), employs 1,2'-connectivity (N1 linked to C2' of pyridine). In the 1,2'-isomer, the pendant pyridine ring is ortho-positioned relative to the pyridinone nitrogen, enabling potential intramolecular N···N interactions that pre-organize the biaryl dihedral angle for bidentate metal chelation [1]. In contrast, the 1,3'-connectivity of the target compound places the pendant ring at the meta position, generating a distinct spatial orientation of the 6'-methyl group relative to the 3-amino hinge-binding pharmacophore. Quantum chemical studies on bipyridine isomers have concluded that 2,3'-bipyridine (the unsubstituted analog of the 1,3'-system) exists as a cisoid isomer, unlike 2,2'-bipyridine which adopts a transoid conformation—differences that directly impact metal coordination geometry and ligand pre-organization [2].

Fragment-based drug discovery Kinase hinge-binding scaffold Regioisomeric differentiation

6'-Methyl Substituent Contribution to Lipophilicity: LogP Differentiation from Des-Methyl 1,3'-Bipyridine and 1,2'-Bipyridine Analogs

The target compound carries a 6'-methyl substituent on the pendant pyridine ring, increasing its molecular weight to 201.22 g/mol (C11H11N3O) compared to the des-methyl 3-Amino-2H-[1,2'-bipyridin]-2-one (CAS 1797435-79-0, MW 187.20, C10H9N3O) and 3-Amino[1(2H),4'-bipyridin]-2-one (CAS 1797435-68-7, MW 187.20, C10H9N3O) . The calculated LogP of 1.12 for the target compound reflects the lipophilic contribution of the 6'-methyl group relative to the des-methyl congeners (estimated LogP approximately 0.5–0.7 units lower based on the Hansch π constant for aromatic methyl of ~0.52). This LogP value positions the compound within optimal fragment-like physicochemical space (MW < 250, LogP < 3.5) defined by the Astex Fragment Library guidelines, while the single hydrogen bond donor (HBD 1) and four hydrogen bond acceptors (HBA 4) satisfy fragment lead-likeness criteria .

Physicochemical property differentiation Lipophilicity optimization Fragment library design

3-Aminopyridin-2-one Fragment as a Validated Kinase Hinge-Binding Pharmacophore: Class-Level Activity Context

The 3-aminopyridin-2-one core present in the target compound has been validated as a kinase hinge-binding fragment capable of forming multiple hydrogen bonds with the backbone amide groups of the kinase hinge region [1]. In a systematic fragment library screen against a 26-kinase panel, the unsubstituted 3-aminopyridin-2-one fragment (compound 1, MW 110.11) showed minimal activity (MPS1 Ki > 1000 µM, Aurora A Ki 361 µM, Aurora B Ki 159.7 µM), while C5-substituted derivatives achieved substantial potency improvements: 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (compound 3, a 3,4'-bipyridine isomer) exhibited MPS1 Ki 80.8 µM, Aurora A Ki 393.9 µM, and Aurora B Ki 59.3 µM [1]. Importantly, introduction of a 6-methyl group on the 3-amino-5-(pyridin-4-yl)pyridin-2-one scaffold (compound 15) altered the selectivity profile, conferring exclusive Aurora B inhibition (Ki 25.7 µM, ligand efficiency 0.42) while abolishing MPS1 and Aurora A activity (both Ki > 100 µM) [1]. The target compound's 1,3'-bipyridine connectivity presents the pendant 6'-methylpyridine ring at a distinct trajectory from the 4-pyridyl group of compound 3, offering an alternative vector for accessing selectivity pockets adjacent to the kinase hinge.

Kinase inhibition Fragment-based screening Hinge-binding pharmacophore

Free 3-Amino Group as a Derivatization Handle: Comparison with N-Methylated Bipyridinone Analogs

The target compound retains a free primary 3-amino group (HBD 1), whereas closely related analogs such as 5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one (MW 201.22, C11H11N3O) carry an N1-methyl substituent that blocks this position from further functionalization . The free amine enables diverse chemical transformations including amide coupling, sulfonamide formation, reductive amination, urea formation, and diazotization/Sandmeyer reactions for halogen introduction—reactions that are not accessible from the N-methylated congener [1]. In the context of fragment-to-lead optimization, the 3-amino group serves as the primary hinge-binding hydrogen bond donor; derivatization at this position while maintaining or modulating hinge affinity is a well-precedented strategy in 3-aminopyridin-2-one kinase inhibitor development [2].

Synthetic versatility Fragment elaboration Parallel library synthesis

Fragment-Like Physicochemical Profile vs. Lead-Like Bipyridinone Derivatives: Suitability for FBDD Library Inclusion

The target compound's calculated properties (MW 201.22, LogP 1.12, TPSA 60.91 Ų, HBD 1, HBA 4, RotB 1) place it squarely within established fragment-like chemical space, satisfying all criteria of the Astex 'Rule of Three' (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, RotB ≤ 3) with the exception of HBA count (4 vs. ≤3), a minor deviation consistent with the additional pyridine nitrogen [1]. In contrast, elaborated bipyridinone derivatives from the bis-pyridylpyridone MCHR1 antagonist series [2] exhibit MW > 400, LogP > 3, and RotB > 5, placing them in lead-like or drug-like space and precluding their use in fragment-based screening cascades. The low number of rotatable bonds (1) minimizes conformational entropy penalty upon target binding, a desirable feature for fragment hit identification where ligand efficiency is prioritized over absolute potency [1].

Fragment-based drug discovery Physicochemical property filters Library design

Supplier-Documented Purity Benchmarking: 98% Assay vs. Typical Research-Grade Bipyridine Building Blocks

The target compound is supplied by Leyan (Product No. 1542209) with a documented purity of 98% and is also stocked by AKSci (Catalog No. 7892EW) with full quality assurance backing . This purity level exceeds the typical 95% specification commonly reported for research-grade bipyridine building blocks such as 5-amino-1-methyl-[3,4'-bipyridin]-6(1H)-one (95%) and 2'-Methoxy-[3,3'-bipyridin]-4-amine (95%) . The 3% purity differential reduces the maximum unidentified impurity burden from 5% to 2%, which is critical for fragment-based screening where high compound concentrations (typically 0.5–2 mM for NMR, up to 500 µM for biochemical assays) amplify the impact of trace impurities on false-positive rates and assay reproducibility.

Chemical procurement Purity specification Reproducibility assurance

High-Value Application Scenarios for 3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Library Construction Requiring Alternative Hinge-Binding Vectors

Medicinal chemistry groups designing fragment-screening libraries for kinase targets should prioritize this compound over the 1,2'-bipyridine isomer when seeking to explore alternative hinge-binding trajectories. The 1,3'-connectivity positions the 6'-methylpyridine substituent at a meta trajectory relative to the pyridinone nitrogen, accessing a region of the ATP-binding pocket that is sterically inaccessible to the ortho-substituted 1,2'-isomer [1]. Published X-ray crystallography of 3-aminopyridin-2-one fragments bound to MPS1 kinase (PDB: 4CV8, 4CV9) demonstrates that substituents projecting from the C5 position engage distinct sub-pockets, and the meta-connectivity of the target compound may enable exploration of the solvent-exposed ribose pocket or the gatekeeper region that differs between MPS1 (flexible Met602) and Aurora kinases (Leu210) . The validated 98% purity supports high-concentration screening (≥500 µM) by NMR or SPR with reduced impurity interference.

Parallel Library Synthesis Exploiting the Free 3-Amino Derivatization Handle

Synthetic chemistry teams conducting parallel amide or sulfonamide library generation should select this compound over N-methylated bipyridinone analogs because the free primary 3-amino group enables direct acylation, sulfonylation, or reductive amination without requiring deprotection steps [1]. The single hydrogen bond donor (HBD 1) simplifies reaction monitoring and purification compared to analogs with multiple unprotected polar functionalities. The low molecular weight (201.22 g/mol) and favorable LogP (1.12) ensure that elaborated products remain within lead-like chemical space (MW typically < 450 after one-step derivatization) . The 6'-methyl group provides a pre-installed hydrophobic substituent that can improve metabolic stability or target complementarity without additional synthetic manipulation, differentiating this scaffold from des-methyl analogs that require extra synthetic steps to introduce lipophilic substituents at the pendant ring.

Metal Coordination Chemistry and Catalysis Applications Requiring Defined Biaryl Geometry

Researchers developing transition metal catalysts or metallosupramolecular assemblies should consider this compound for applications where a cisoid ligand conformation is advantageous. Quantum chemical studies indicate that 2,3'-bipyridine (the unsubstituted parent of the 1,3'-bipyridine scaffold) preferentially adopts a cisoid conformation, in contrast to the transoid geometry of 2,2'-bipyridine [1]. This conformational preference influences the bite angle and coordination geometry of the resulting metal complexes, which may be desirable for catalytic transformations requiring specific steric environments around the metal center. The 6'-methyl substituent adds steric bulk proximal to the coordination site, potentially enhancing enantioselectivity in asymmetric catalysis or altering redox potentials of the resulting metal complexes. The compound is available from AKSci with full quality assurance documentation , supporting reproducible catalyst preparation.

Structure-Activity Relationship Studies Exploring Aurora B-Selective Kinase Inhibition

Kinase biology groups pursuing selective Aurora B inhibition should evaluate this compound as a starting fragment based on class-level precedent. The structurally related 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one (compound 15) demonstrated exclusive Aurora B inhibition (Ki 25.7 µM, LE 0.42) with no activity against MPS1 or Aurora A (both Ki > 100 µM), demonstrating that a methyl substituent proximal to the 3-aminopyridin-2-one core can drive selectivity for Aurora B over closely related mitotic kinases [1]. The 1,3'-bipyridine connectivity of the target compound presents the pendant ring at a trajectory distinct from the 5-(pyridin-4-yl) substituent of compound 15, offering a complementary vector for accessing Aurora B selectivity determinants. Fragment screening of this compound against an Aurora kinase panel, followed by structure-guided elaboration, represents a rational approach supported by the validated hinge-binding properties of the 3-aminopyridin-2-one pharmacophore [1].

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